3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C₈H₁₁N₃O₂ and a CAS number of 2069-71-8. This compound is a derivative of aniline, characterized by the presence of an amino group, a nitro group, and two methyl groups attached to the nitrogen atom on the benzene ring. It appears as a yellow-brown powder with a melting point of approximately 134 to 139 °C . Its unique structure imparts significant chemical reactivity and biological activity, making it valuable in various applications.
The biological activity of 3-Amino-N,N-dimethyl-4-nitroaniline primarily stems from its ability to interact with various molecular targets due to its functional groups. The amino group can form hydrogen bonds, while the nitro group may participate in electron transfer reactions. These interactions can influence several biochemical pathways, including enzyme inhibition and receptor binding, making it a candidate for further pharmacological studies .
The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline typically involves two main steps:
In industrial settings, these processes are scaled up with stringent control over reaction parameters to ensure high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are commonly employed .
3-Amino-N,N-dimethyl-4-nitroaniline finds applications in various fields:
Studies on the interactions of 3-Amino-N,N-dimethyl-4-nitroaniline reveal its potential as a bioactive compound. The mechanisms by which it interacts with biological systems include:
These interactions warrant further investigation to fully understand its biological implications and potential therapeutic uses .
Several compounds share structural similarities with 3-Amino-N,N-dimethyl-4-nitroaniline. Here are some notable examples:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| N,N-Dimethyl-4-nitroaniline | Lacks the amino group at the 3-position | No amino functionality |
| 4-Amino-N,N-dimethylaniline | Lacks the nitro group at the 4-position | No nitro functionality |
| 3-Amino-4-nitroaniline | Lacks dimethyl groups on the nitrogen atom | No dimethyl substitution |
Uniqueness: 3-Amino-N,N-dimethyl-4-nitroaniline is distinguished by its combination of both amino and nitro groups on the benzene ring, along with dimethyl substitution on the nitrogen atom. This unique arrangement enhances its chemical reactivity and biological activity compared to its analogs .
3-Amino-N,N-dimethyl-4-nitroaniline represents a complex aromatic compound with the molecular formula C₈H₁₁N₃O₂ [1] [2]. This compound possesses a molecular weight of 181.19 grams per mole and is registered under the Chemical Abstracts Service number 2069-71-8 [1] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine [2] [3].
The molecular structure incorporates three distinct nitrogen-containing functional groups within a single benzene ring framework [1] [2]. The compound features a primary amino group (-NH₂) at the 3-position, a tertiary dimethylamino group (-N(CH₃)₂) at the 1-position, and a nitro group (-NO₂) at the 4-position of the benzene ring [1] [2] [3]. This unique arrangement of electron-donating and electron-withdrawing substituents creates significant electronic effects throughout the aromatic system [2] [4].
The Simplified Molecular Input Line Entry System notation for this compound is CN(C)C1=CC=C(C(N)=C1)N+=O, which clearly illustrates the connectivity pattern of all atoms within the molecular framework [1] [3]. The International Chemical Identifier Key WJTOMXLUNDWLCY-UHFFFAOYSA-N provides a unique digital fingerprint for this specific chemical structure [1] [2] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ |
| CAS Registry Number | 2069-71-8 |
| IUPAC Name | 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine |
| Molecular Weight (g/mol) | 181.19 |
| InChI Key | WJTOMXLUNDWLCY-UHFFFAOYSA-N |
| SMILES Notation | CN(C)C1=CC=C(C(N)=C1)N+=O |
| MDL Number | MFCD01320677 |
| PubChem CID | 2733451 |
The molecular geometry of 3-Amino-N,N-dimethyl-4-nitroaniline is fundamentally based on a planar benzene ring system with various substituents that influence the overall three-dimensional structure [2] [4]. The benzene ring maintains its characteristic planar configuration due to the sp² hybridization of all carbon atoms within the aromatic framework [2]. The presence of multiple nitrogen-containing substituents creates significant steric and electronic interactions that affect the molecular conformation [4] .
The primary amino group at the 3-position adopts a pyramidal geometry around the nitrogen atom, with the lone pair of electrons contributing to the overall dipole moment of the molecule [2] [4]. The dimethylamino group at the 1-position exhibits a trigonal planar arrangement around the tertiary nitrogen, with the two methyl groups positioned to minimize steric hindrance [4] . The nitro group at the 4-position maintains a planar configuration that is coplanar with the benzene ring, maximizing conjugation with the aromatic system [2] [4].
The electronic structure of this compound is significantly influenced by the resonance interactions between the electron-donating amino groups and the electron-withdrawing nitro group [2] [4]. This creates an extended conjugated system that affects both the molecular geometry and the spectroscopic properties of the compound [4] . The presence of intramolecular hydrogen bonding between the amino groups and adjacent substituents may further stabilize specific conformational arrangements [2] [4].
The thermal properties of 3-Amino-N,N-dimethyl-4-nitroaniline reflect the complex intermolecular interactions present in both solid and liquid phases [1] [3] [6]. The compound exhibits a melting point range of 134-139°C, indicating a relatively narrow thermal transition zone characteristic of a pure crystalline substance [1] [3] [6]. This melting point range suggests moderate intermolecular forces, primarily arising from hydrogen bonding interactions involving the primary amino group and dipole-dipole interactions from the nitro group [1] [3].
The boiling point of 314.3°C represents an estimated value based on molecular structure correlations and thermodynamic calculations [7] [6]. This relatively high boiling point reflects the significant intermolecular attractions present in the liquid phase, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [7] [6]. The presence of multiple polar functional groups within the molecular structure contributes to these elevated thermal transition temperatures [6].
The thermal stability of the compound at its melting point allows for standard purification techniques such as recrystallization from appropriate organic solvents [8]. The substantial difference between melting and boiling points provides a wide liquid range of approximately 175-180°C, which is advantageous for various analytical and synthetic applications [7] [6].
The density of 3-Amino-N,N-dimethyl-4-nitroaniline is estimated at 1.2444 g/cm³, indicating a relatively dense organic compound due to the presence of multiple nitrogen and oxygen atoms [6]. This density value falls within the expected range for substituted aromatic compounds containing heteroatoms and reflects the molecular packing efficiency in the solid state [8] [6]. The calculated density is consistent with the molecular weight and estimated molar volume of the compound [6].
The refractive index of 1.7400 represents an estimated value that reflects the compound's ability to bend light as it passes through the material [6]. This relatively high refractive index is characteristic of aromatic compounds with extended conjugation and multiple polar substituents [8] [6]. The refractive index value provides important information about the electronic polarizability of the molecule and its optical properties [6].
These physical constants are essential for compound identification and purity assessment in analytical chemistry applications [8] [6]. The combination of density and refractive index measurements can serve as complementary identification parameters alongside spectroscopic methods [6].
| Property | Value |
|---|---|
| Melting Point (°C) | 134-139 |
| Boiling Point (°C) | 314.3 (estimate) |
| Density (g/cm³) | 1.2444 (estimate) |
| Refractive Index | 1.7400 (estimate) |
3-Amino-N,N-dimethyl-4-nitroaniline exists as a yellow-brown powder under standard laboratory conditions [1] [3] [6]. The distinctive coloration arises from the extended conjugation system created by the interaction between electron-donating amino groups and the electron-withdrawing nitro group [1] [6]. This chromophoric system results in absorption of visible light, producing the characteristic yellow-brown appearance [6].
The solubility characteristics of this compound reflect the balance between polar and nonpolar molecular regions [8] [9]. The compound exhibits very limited solubility in water due to the predominant aromatic character and the presence of hydrophobic methyl groups [8] [9]. However, the multiple nitrogen-containing functional groups provide sufficient polarity to enable dissolution in moderately polar organic solvents [8] [9].
Experimental solubility data indicates that 3-Amino-N,N-dimethyl-4-nitroaniline dissolves readily in dichloromethane and shows slight solubility in chloroform [8] [9]. The compound demonstrates enhanced solubility in hot methanol, achieving near-transparency in solution [8]. These solubility patterns are consistent with the molecular structure, where the aromatic core provides lipophilic character while the amino and nitro groups contribute polar interaction sites [8] [9].
The physical state and solubility properties significantly influence the compound's handling, storage, and analytical procedures [1] [3]. The powder form facilitates accurate weighing and sample preparation, while the specific solubility characteristics guide the selection of appropriate solvents for recrystallization and spectroscopic analysis [8] [9].
The ultraviolet-visible absorption spectrum of 3-Amino-N,N-dimethyl-4-nitroaniline exhibits characteristic features resulting from the extended conjugation system within the molecular structure [10] [11]. The presence of both electron-donating amino groups and an electron-withdrawing nitro group creates a push-pull chromophore system that significantly affects the electronic transitions [10] [11]. This arrangement leads to intramolecular charge transfer transitions that appear in the visible region of the electromagnetic spectrum [11].
The compound displays strong absorption bands in the near-ultraviolet and visible regions, with the primary absorption maximum typically occurring around 360-460 nanometers [10]. These transitions correspond to π→π* electronic excitations within the aromatic system, enhanced by the conjugation between the amino and nitro functional groups [10] [11]. The bathochromic shift relative to simple nitroanilines reflects the increased conjugation provided by the dimethylamino substituent [11].
The molar absorptivity values are typically high due to the allowed nature of these electronic transitions and the presence of multiple chromophoric groups within a single molecular framework [10] [11]. The specific wavelengths and intensities of absorption bands provide valuable information about the electronic structure and can serve as fingerprint characteristics for compound identification [10].
The infrared spectrum of 3-Amino-N,N-dimethyl-4-nitroaniline contains distinctive absorption bands that correspond to the various functional groups present in the molecular structure [1] [3] [12] [13]. The primary amino group produces characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, appearing as two distinct peaks due to the symmetric and asymmetric stretching modes [12] [13]. These bands are typically of medium to strong intensity and may show some broadening due to hydrogen bonding interactions [12].
The nitro group generates two of the most prominent features in the infrared spectrum [13]. The asymmetric N-O stretching vibration appears as a strong absorption band around 1520-1550 cm⁻¹, while the symmetric N-O stretch occurs at approximately 1330-1390 cm⁻¹ [13]. These intense peaks are diagnostic for the presence of the nitro functional group and represent some of the most reliable identification features in the spectrum [13].
Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the dimethylamino group occur at slightly lower frequencies around 2800-3000 cm⁻¹ [12] [14]. The aromatic C=C stretching vibrations typically manifest as multiple bands in the 1400-1600 cm⁻¹ region, overlapping with some of the nitro group absorptions [14] [13]. Additional fingerprint region bands below 1300 cm⁻¹ provide further structural information but require careful interpretation due to their complexity [12] [13].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 3-Amino-N,N-dimethyl-4-nitroaniline [15] [16] [17]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic effects of the various substituents on the benzene ring [15] [16]. The aromatic protons typically appear in the downfield region between 6.5-7.5 parts per million, with their exact chemical shifts and coupling patterns providing information about the substitution pattern and electronic effects [16] [17].
The dimethylamino group produces a distinctive singlet around 2.9-3.1 parts per million, corresponding to the six equivalent methyl protons [15] [16]. This signal's chemical shift reflects the electron-donating nature of the nitrogen atom and its interaction with the aromatic system [16] [17]. The primary amino group protons typically appear as a broad signal in the range of 4.5-6.5 parts per million, with the exact position depending on the degree of hydrogen bonding and exchange rate [16] [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the range of 110-160 parts per million [16] [17]. The carbon atoms bearing nitrogen substituents show characteristic chemical shifts that reflect the electronic effects of these groups [16] [17]. The methyl carbons of the dimethylamino group typically resonate around 40-45 parts per million, providing additional confirmation of the molecular structure [16] [17].
The nuclear magnetic resonance data, combined with two-dimensional techniques, allows for complete structural assignment and verification of the proposed molecular connectivity [16] [17]. Integration ratios and coupling patterns provide quantitative information about the number and environment of different proton types within the molecule [15] [16].
| Spectroscopic Method | Characteristic Features |
|---|---|
| UV-Visible Absorption | Strong absorption (360-460 nm) due to extended conjugation |
| Infrared - N-H Stretch | 3300-3500 cm⁻¹ (primary amine) |
| Infrared - N-O Stretch (Asymmetric) | 1520-1550 cm⁻¹ (nitro group) |
| Infrared - N-O Stretch (Symmetric) | 1330-1390 cm⁻¹ (nitro group) |
| ¹H NMR - Aromatic H | 6.5-7.5 ppm |
| ¹H NMR - N(CH₃)₂ | 2.9-3.1 ppm |
| ¹H NMR - NH₂ | 4.5-6.5 ppm |
| ¹³C NMR - Aromatic Carbons | 110-160 ppm |